molecular formula C28H23NO7 B613603 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid CAS No. 1187744-84-8

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

Numéro de catalogue: B613603
Numéro CAS: 1187744-84-8
Poids moléculaire: 485.49
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a complex organic compound that features a combination of fluorenyl, chromenyl, and butanoic acid moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid typically involves multiple steps:

    Protection of Amino Group: The amino group of the starting material is protected using a fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with a chromenyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Final Coupling: The deprotected amino acid is then coupled with the butanoic acid derivative under similar coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers for the coupling steps and large-scale reactors for the protection and deprotection steps.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The chromenyl moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in the chromenyl moiety can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized chromenyl derivatives.

    Reduction: Reduced alcohols or amines.

    Substitution: Alkylated chromenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various Fmoc derivatives, including those similar to (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. For example, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Research has indicated that certain Fmoc derivatives possess anticancer properties. For instance, compounds that incorporate chromenone moieties have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways could lead to therapeutic advances in treating metabolic disorders or cancers .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated a series of Fmoc derivatives for their antimicrobial activity against Gram-positive bacteria. The results demonstrated that certain derivatives exhibited significant inhibition against resistant strains, highlighting the therapeutic potential of these compounds .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of chromenone-containing Fmoc derivatives. The study reported that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways. This opens avenues for developing novel anticancer drugs based on this scaffold .

Mécanisme D'action

The mechanism by which (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorenyl and chromenyl groups can engage in π-π stacking interactions, while the amino and hydroxyl groups can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of the chromenyl moiety.

    (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid: Contains a hydroxyphenyl group instead of the chromenyl moiety.

Uniqueness

The presence of the chromenyl moiety in (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid imparts unique fluorescence properties and potential biological activity that are not present in the similar compounds listed above. This makes it particularly valuable for applications requiring specific optical properties or biological interactions.

Activité Biologique

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, commonly referred to as Fmoc-Dab(7-hydroxychromenyl)-OH, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorenyl moiety, a methoxy group, and a chromenyl derivative, which suggest diverse biological activities. The systematic name highlights its structural complexity, indicating potential interactions with various biological targets.

Property Details
Molecular FormulaC₃₄H₃₀N₂O₆
Molecular Weight540.61 g/mol
CAS Number201473-83-8
Storage ConditionsRefrigerated

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Chroman Ring : Starting from readily available precursors.
  • Introduction of the Fmoc Group : Protecting the amine functionality.
  • Coupling Reactions : Utilizing coupling agents to form the final product.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chroman ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions through hydrogen bonding and electrostatic interactions due to its functional groups.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Related to chromene derivatives known for their anti-inflammatory effects.
  • Anticancer Potential : The structural components derived from chromenyl motifs are recognized for their anticancer activities.

Case Studies and Research Findings

  • Anti-inflammatory Studies : Research indicated that compounds similar to this derivative showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : A study demonstrated that analogs of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Features Biological Activity
(S)-2-(4-(7-hydroxychromenyl)acetic acidChromenyl moietyAnti-inflammatory
(S)-4-(Fmoc-amino)-3-(tert-butoxycarbonyl)butanoic acidFmoc protectionPeptide synthesis

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHMSKPYZLLBU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.